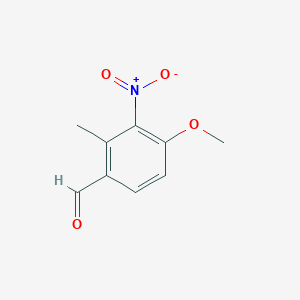
4-methanesulfonyl-5-methylfuran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methanesulfonyl-5-methylfuran-2-carbaldehyde is a chemical compound with the molecular formula C7H8O4S. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-5-methylfuran-2-carbaldehyde typically involves the sulfonylation of 5-methylfuran-2-carbaldehyde. One common method includes the reaction of 5-methylfuran-2-carbaldehyde with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-methanesulfonyl-5-methylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonyl group.
Major Products Formed
Oxidation: 4-methanesulfonyl-5-methylfuran-2-carboxylic acid.
Reduction: 4-methanesulfonyl-5-methylfuran-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-methanesulfonyl-5-methylfuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-methanesulfonyl-5-methylfuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methanesulfonyl group can enhance the compound’s reactivity and binding affinity to its targets, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-methylfuran-2-carbaldehyde: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
4-methylsulfonyl-5-methylfuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-methanesulfonyl-5-methylfuran-2-methanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
4-methanesulfonyl-5-methylfuran-2-carbaldehyde is unique due to the presence of both the methanesulfonyl and aldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
5-methyl-4-methylsulfonylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-5-7(12(2,9)10)3-6(4-8)11-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCXITPGXJPYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)






![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)

![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)

![methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B6601906.png)
